molecular formula C22H36N2O B12665668 N-Benzylpyrrolidine-1-undecanamide CAS No. 93918-92-4

N-Benzylpyrrolidine-1-undecanamide

Cat. No.: B12665668
CAS No.: 93918-92-4
M. Wt: 344.5 g/mol
InChI Key: LYAWISOLMKNQKO-UHFFFAOYSA-N
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Description

N-Benzylpyrrolidine-1-undecanamide is a chemical compound with the molecular formula C22H36N2O. It is known for its unique structure, which includes a pyrrolidine ring bonded to an undecanamide chain through a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylpyrrolidine-1-undecanamide typically involves the reaction of pyrrolidine with benzyl chloride to form N-benzylpyrrolidine. This intermediate is then reacted with undecanoic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Benzylpyrrolidine-1-undecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzylpyrrolidine-1-undecanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzylpyrrolidine-1-undecanamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to these targets, while the undecanamide chain can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylpyrrolidine-1-decanamide
  • N-Benzylpyrrolidine-1-dodecanamide
  • N-Benzylpyrrolidine-1-octanamide

Uniqueness

N-Benzylpyrrolidine-1-undecanamide is unique due to its specific chain length, which can influence its physical and chemical properties. Compared to similar compounds with shorter or longer chains, it may exhibit different solubility, stability, and bioactivity profiles .

Properties

CAS No.

93918-92-4

Molecular Formula

C22H36N2O

Molecular Weight

344.5 g/mol

IUPAC Name

N-benzyl-11-pyrrolidin-1-ylundecanamide

InChI

InChI=1S/C22H36N2O/c25-22(23-20-21-14-8-7-9-15-21)16-10-5-3-1-2-4-6-11-17-24-18-12-13-19-24/h7-9,14-15H,1-6,10-13,16-20H2,(H,23,25)

InChI Key

LYAWISOLMKNQKO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCCCCCCCCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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